

# Denufosol: A Technical Guide to its Chemical Synthesis, Structure, and Mechanism of Action

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Denufosol*

Cat. No.: *B1242441*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Denufosol** (formerly known as INS37217) is a synthetic dinucleotide that was investigated as an inhaled therapy for cystic fibrosis (CF).<sup>[1]</sup> It is an agonist of the P2Y<sub>2</sub> purinergic receptor, designed to enhance mucosal hydration and mucociliary clearance in the airways, independent of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF patients.<sup>[1][2]</sup> This document provides a comprehensive technical overview of the chemical synthesis, structure, and the signaling pathway of **denufosol**.

## Chemical Structure and Properties

**Denufosol** is a dinucleoside tetraphosphate composed of a 2'-deoxycytidine and a uridine nucleoside linked by a P<sup>1</sup>,P<sup>4</sup>-tetraphosphate bridge at their 5'-positions.<sup>[1]</sup> It is typically used as its tetrasodium salt.

Table 1: Physicochemical Properties of **Denufosol** Tetrasodium

| Property         | Value                                                                                                                                                                                                                                 | Reference(s)        |
|------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| Chemical Formula | $C_{18}H_{23}N_5Na_4O_{21}P_4$                                                                                                                                                                                                        | <a href="#">[1]</a> |
| Molecular Weight | 861.25 g/mol                                                                                                                                                                                                                          | <a href="#">[1]</a> |
| CAS Number       | 318250-11-2                                                                                                                                                                                                                           | <a href="#">[1]</a> |
| IUPAC Name       | tetrasodium;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl)methoxy-oxidophosphoryl]<br>[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | <a href="#">[1]</a> |
| Synonyms         | INS37217, P <sup>1</sup> -(uridine 5')-P <sup>4</sup> -(2'-deoxycytidine 5')-tetraphosphate, tetrasodium salt                                                                                                                         | <a href="#">[3]</a> |

While detailed experimental data for the structural elucidation of **denufosol** are not readily available in the public domain, its structure has been confirmed through standard analytical techniques used in medicinal chemistry, including NMR and mass spectrometry, during its development.

## Chemical Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **denufosol** tetrasodium is not publicly available in peer-reviewed literature. However, a general synthetic strategy has been described.[\[3\]](#) The synthesis involves the coupling of two nucleotide precursors.

## General Synthetic Workflow

The synthesis of **denufosol** can be conceptually broken down into the following key stages:



[Click to download full resolution via product page](#)

Caption: A high-level overview of the synthetic workflow for **denufosol**.

## Experimental Protocol

A specific, detailed experimental protocol for the synthesis of **denufosol** is not available in the reviewed literature. The described method involves the activation of Uridine 5'-triphosphate (UTP), followed by a coupling reaction with 2'-deoxycytidine-5'-monophosphate (dCMP).

Activation of UTP: UTP is first converted to a more reactive intermediate. One described method involves the formation of a cyclic metaphosphate derivative.[3]

Coupling Reaction: The activated UTP derivative is then reacted with dCMP to form the tetraphosphate linkage.

Purification: The final product, **denufosol**, is purified from the reaction mixture using chromatographic techniques, such as ion-exchange or reversed-phase high-performance liquid chromatography (HPLC).

## Mechanism of Action: P2Y<sub>2</sub> Receptor Signaling Pathway

**Denufosol** functions as a selective agonist for the P2Y<sub>2</sub> receptor, a G-protein coupled receptor (GPCR) found on the apical surface of airway epithelial cells.[2] Activation of the P2Y<sub>2</sub> receptor initiates a signaling cascade that leads to increased chloride secretion, inhibition of sodium absorption, and enhanced ciliary beat frequency, collectively promoting airway surface hydration and mucociliary clearance.[2][4]

## P2Y<sub>2</sub> Receptor Signaling Cascade

The signaling pathway initiated by **denufosol** binding to the P2Y<sub>2</sub> receptor is detailed below:



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **denufosal** via the P2Y<sub>2</sub> receptor in airway epithelial cells.

#### Pathway Description:

- Receptor Binding and G-protein Activation: **Denufosal** binds to and activates the P2Y<sub>2</sub> receptor on the apical membrane of airway epithelial cells. This leads to the activation of the heterotrimeric G-protein, Gq.
- Phospholipase C Activation and Second Messenger Production: The activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).

- Calcium Mobilization: IP<sub>3</sub> diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca<sup>2+</sup>) into the cytoplasm.
- Chloride Channel Activation: The increase in intracellular Ca<sup>2+</sup> concentration activates the calcium-activated chloride channel (CaCC), TMEM16A, on the apical membrane. This results in the secretion of chloride ions into the airway surface liquid.
- Protein Kinase C Activation and Sodium Channel Inhibition: DAG, along with the increased intracellular Ca<sup>2+</sup>, activates protein kinase C (PKC). PKC, in turn, is believed to inhibit the epithelial sodium channel (ENaC), reducing the absorption of sodium from the airway surface liquid.

The combined effect of increased chloride secretion and decreased sodium absorption leads to a net movement of water onto the airway surface, thus hydrating the mucus and facilitating its clearance by ciliary action.

## Quantitative Data

The development of **denufosal** involved extensive preclinical and clinical studies. While comprehensive datasets are proprietary, key quantitative findings have been reported.

Table 2: In Vitro Pharmacological Data for **Denufosal**

| Parameter                                          | Cell Line/System                                                     | Value                          | Reference(s) |
|----------------------------------------------------|----------------------------------------------------------------------|--------------------------------|--------------|
| EC <sub>50</sub> for Ca <sup>2+</sup> mobilization | 1321N1 astrocytoma cells expressing human P2Y <sub>2</sub> receptors | 0.22 μM                        | [3]          |
| EC <sub>50</sub> for Ca <sup>2+</sup> mobilization | 1321N1 astrocytoma cells expressing human P2Y <sub>4</sub> receptors | 0.8 μM                         | [3]          |
| EC <sub>50</sub> for stimulating Isc               | Freshly isolated dog tracheal epithelial preparations                | 1.9 μM                         | [3]          |
| EC <sub>50</sub> for mucin release                 | Human airways epithelium cultures                                    | 2.67 μM                        | [3]          |
| IC <sub>50</sub> for SARS-CoV-2 Mpro               | Enzyme activity assay                                                | 1.3 ± 0.6 × 10 <sup>-3</sup> M | [5]          |
| K <sub>D</sub> for SARS-CoV-2 Mpro                 | Surface Plasmon Resonance                                            | 1.4 × 10 <sup>-3</sup> M       | [6]          |

Table 3: Summary of Key Clinical Trial Results for **Denufosal** in Cystic Fibrosis

| Trial Phase       | Key Finding                                                     | Quantitative Result                                                                                | Reference(s) |
|-------------------|-----------------------------------------------------------------|----------------------------------------------------------------------------------------------------|--------------|
| Phase 1/2         | Safety and tolerability                                         | Doses up to 60 mg were generally well-tolerated.                                                   | [2]          |
| Phase 2           | Improvement in lung function (FEV <sub>1</sub> )                | Statistically significant improvement in FEV <sub>1</sub> vs. placebo (p=0.006).                   | [7]          |
| Phase 3 (TIGER-1) | Improvement in lung function (FEV <sub>1</sub> )                | Statistically significant improvement in FEV <sub>1</sub> vs. placebo (45 mL difference, p=0.047). | [4]          |
| Phase 3 (TIGER-2) | No significant improvement in lung function (FEV <sub>1</sub> ) | Did not meet primary endpoint; no statistically significant difference from placebo.               | [8]          |

## Conclusion

**Denufosal** is a P2Y<sub>2</sub> receptor agonist with a well-defined chemical structure and mechanism of action. Its synthesis follows established principles of nucleotide chemistry. The activation of the P2Y<sub>2</sub> receptor by **denufosal** triggers a signaling cascade that favorably modulates ion transport in airway epithelial cells, leading to increased hydration of the airway surface. Despite promising early-phase clinical data, **denufosal** did not meet its primary endpoint in a pivotal Phase 3 trial, and its development for cystic fibrosis has been discontinued.[1] Nevertheless, the extensive research conducted on **denufosal** has significantly contributed to the understanding of purinergic signaling in the airways and continues to inform the development of new therapeutic strategies for cystic fibrosis and other respiratory diseases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Denufosol - Wikipedia [en.wikipedia.org]
- 2. Safety and tolerability of denufosol tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolver.lib.ugent.be [resolver.lib.ugent.be]
- 4. Denufosol tetrasodium in patients with cystic fibrosis and normal to mildly impaired lung function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Virtual Screening and Biochemical Validation to Discover a Potential Inhibitor of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase 2 randomized safety and efficacy trial of nebulized denufosol tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Denufosol: A Technical Guide to its Chemical Synthesis, Structure, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1242441#chemical-synthesis-and-structure-of-denufosol>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)